molecular formula C15H23ClN2O2 B14023731 Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride

Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride

Cat. No.: B14023731
M. Wt: 298.81 g/mol
InChI Key: WGBYWHGKGNGNNX-JHEYCYPBSA-N
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Description

Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a phenyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride typically involves the protection of the amine group in the pyrrolidine ring with a tert-butyl carbamate group. This can be achieved through the reaction of the amine with tert-butyl chloroformate under basic conditions. The phenyl group is introduced via a substitution reaction on the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenol derivatives.

    Reduction: The carbonyl group in the carbamate can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenol derivatives, while reduction of the carbamate can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The phenyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer distinct reactivity and binding properties. This combination of structural features makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11;/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18);1H/t12-,13+;/m0./s1

InChI Key

WGBYWHGKGNGNNX-JHEYCYPBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2.Cl

Origin of Product

United States

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